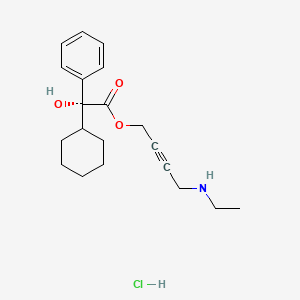
(R)-N-Desethyl Oxybutynin Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“®-N-Desethyl Oxybutynin Hydrochloride” is a derivative of Oxybutynin . Oxybutynin is used to treat symptoms of an overactive bladder, such as incontinence (loss of bladder control) or a frequent need to urinate . It belongs to the group of medicines called antispasmodics and helps decrease muscle spasms of the bladder and the frequent urge to urinate caused by these spasms .
Synthesis Analysis
The synthesis of “®-N-Desethyl Oxybutynin Hydrochloride” involves several steps. One of the key intermediates in the synthesis of (S)-oxybutynin is (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid . In some works, the butynyl alcohol was prepared by a Mannich reaction involving 2-propyn-1-ol, formadehyde, and diethylamine .Molecular Structure Analysis
The molecular structure of “®-N-Desethyl Oxybutynin Hydrochloride” is complex. It is a tertiary amino compound and a racemate. It contains an esoxybutynin and a ®-oxybutynin .Chemical Reactions Analysis
The chemical reactions involved in the formation of “®-N-Desethyl Oxybutynin Hydrochloride” are complex. The spectroscopic methods depended on the ion-pair complex formation between the tertiary amino group in the drug and eosin in 0.2 M acetate buffer of pH 4 .Physical And Chemical Properties Analysis
The molecular weight of “®-N-Desethyl Oxybutynin Hydrochloride” is 357.5 g/mol . It is a cholinergic antagonist, a calcium channel blocker, and a local anaesthetic .科学的研究の応用
Improved Bladder Control
®-N-Desethyl Oxybutynin Hydrochloride: has been traditionally prescribed to enhance bladder control in patients suffering from conditions like incontinence and excessive urination frequency . Its efficacy in this domain is well-documented, providing relief by reducing bladder spasms and the urge to urinate .
Hyperhidrosis Management
The compound has found a novel application in the management of hyperhidrosis , a condition characterized by excessive sweating. Clinical trials have explored its use in reducing sweat production, offering a potential therapeutic option for patients dealing with this challenging condition .
Hot Flashes in Breast Cancer
Another repositioned use of ®-N-Desethyl Oxybutynin Hydrochloride is in the treatment of hot flashes in breast cancer patients. Hot flashes are a common side effect of cancer treatment, and this compound provides an alternative approach to managing these symptoms .
Obstructive Sleep Apnea
Research has also investigated the application of this compound in treating obstructive sleep apnea . By potentially affecting the neural pathways involved in sleep regulation, it may offer a new avenue for intervention in this sleep disorder .
Synthesis of Enantiomerically Pure Compounds
In the field of organic chemistry, ®-N-Desethyl Oxybutynin Hydrochloride serves as a key intermediate in the synthesis of enantiomerically pure compounds. Its role in the preparation of optically active pharmaceuticals is crucial for developing drugs with specific desired activities .
Drug Repositioning Research
The compound is a subject of interest in drug repositioning research, where existing drugs are evaluated for new therapeutic uses. This not only saves time and resources in drug development but also provides new treatment options for various conditions .
Antitumoral Activities
While not its primary indication, there is ongoing research into the antitumoral activities of ®-N-Desethyl Oxybutynin Hydrochloride . Its potential effects on cancer signaling pathways are being explored, which could lead to novel cancer therapies .
Cardiovascular Research
Although initially not associated with cardiovascular treatments, there is a growing interest in understanding how ®-N-Desethyl Oxybutynin Hydrochloride might influence blood circulation and heart health, similar to other repositioned drugs .
作用機序
Target of Action
The primary target of ®-N-Desethyl Oxybutynin Hydrochloride, a metabolite of Oxybutynin, is the muscarinic acetylcholine receptor . This receptor plays a crucial role in the contraction of smooth muscles, such as those found in the bladder .
Mode of Action
®-N-Desethyl Oxybutynin Hydrochloride acts as an antimuscarinic agent . This compound competitively inhibits the postganglionic type 1, 2, and 3 muscarinic receptors , thereby reducing detrusor muscle activity, relaxing the bladder, and preventing the urge to void .
Biochemical Pathways
The action of ®-N-Desethyl Oxybutynin Hydrochloride primarily affects the cholinergic pathway . By blocking the muscarinic acetylcholine receptors, it prevents the binding of acetylcholine, a neurotransmitter that would normally cause muscle contraction . This results in the relaxation of the detrusor muscle in the bladder, reducing urinary urgency and frequency .
Pharmacokinetics
The pharmacokinetic properties of ®-N-Desethyl Oxybutynin Hydrochloride are similar to those of its parent compound, Oxybutynin . The mean pharmacokinetic parameters for Oxybutynin are Cmax 5.4±2.7 ng/mL, AUC inf 34.9±17.4 h ng/mL, t1/2 8.5±3.5 h and for N-desethyloxybutynin are Cmax 3.9±2.5 ng/mL, AUC inf 51.1±43.1 h ng/mL, t1/2 7.7±5.9 h . These parameters indicate the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, which impact its bioavailability .
Result of Action
The primary result of the action of ®-N-Desethyl Oxybutynin Hydrochloride is the relaxation of the bladder . By inhibiting the muscarinic action of acetylcholine on smooth muscle, it reduces detrusor muscle activity, thereby preventing the urge to void . This leads to a decrease in urinary symptoms, including nocturia, urgency, and frequency, improving the quality of life for patients affected by overactive bladder .
Action Environment
The action of ®-N-Desethyl Oxybutynin Hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy. Additionally, individual patient factors such as age, sex, weight, and health status can also impact the drug’s action, efficacy, and stability
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(ethylamino)but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3.ClH/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18;/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3;1H/t20-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWCYTSHCYXHGW-BDQAORGHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNCC#CCOC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
181647-12-1 |
Source


|
| Record name | Benzeneacetic acid, α-cyclohexyl-α-hydroxy-, 4-(ethylamino)-2-butyn-1-yl ester, hydrochloride (1:1), (αR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181647-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

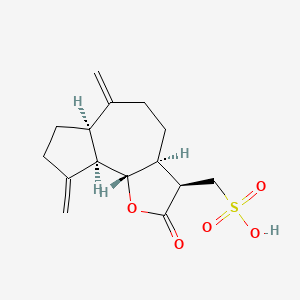
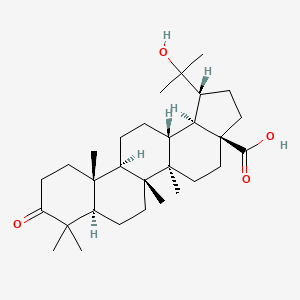
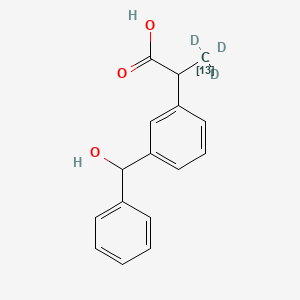



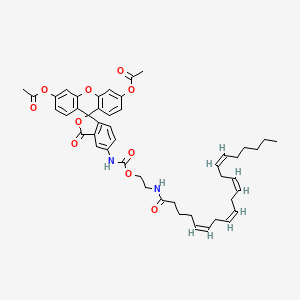
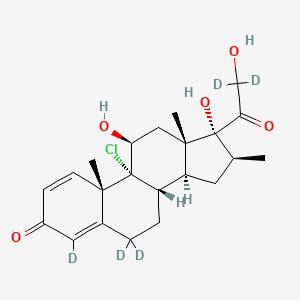
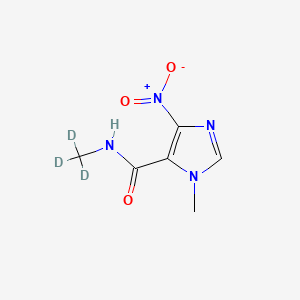

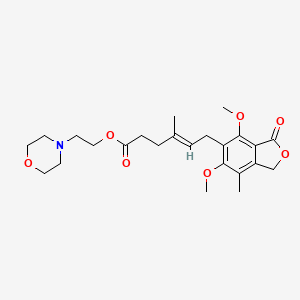
![2-[1-benzyl-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)indol-5-yl]-N-methylethanesulfonamide](/img/structure/B563835.png)
![2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2](/img/structure/B563838.png)
